molecular formula C10H8ClN3O2S B12907308 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- CAS No. 284681-93-2

4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)-

Cat. No.: B12907308
CAS No.: 284681-93-2
M. Wt: 269.71 g/mol
InChI Key: KZOOJWIYGVUSFD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 4-pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- derives from the parent pyrimidine ring system, a six-membered heterocycle containing nitrogen atoms at positions 1 and 3. Numeric locants specify substituent positions according to the following hierarchy:

  • Amino group (-NH₂) : Assigned position 4 based on lowest-numbering rules.
  • Chlorine atom (-Cl) : Positioned at carbon 2.
  • Phenylsulfonyl group (-SO₂C₆H₅) : Attached to carbon 6.

This prioritization follows IUPAC guidelines where functional groups of higher seniority (sulfonyl > chloro > amino) receive lower locants. The molecular graph below illustrates the connectivity:

Position Substituent Bond Type
2 Chlorine C-Cl (1.73 Å)
4 Amino C-NH₂ (1.34 Å)
6 Phenylsulfonyl C-SO₂Ar (1.76 Å)

Crystallographic data confirms a planar pyrimidine core with bond angles of 120° ± 2° at nitrogen centers, consistent with sp² hybridization. The sulfonyl group adopts a tetrahedral geometry around sulfur, with S-O bond lengths of 1.43 Å and O-S-O angles of 119°.

Historical Development in Heterocyclic Chemistry

The synthesis of sulfonated pyrimidines emerged in the late 20th century as researchers sought to modify nucleobase analogs for antiviral applications. Early routes to 4-pyrimidinamine derivatives involved:

  • Ugi-type condensations : Combining aldehydes, amines, and isocyanides to form pyrimidine precursors.
  • Chlorosulfonation : Treating 6-phenylpyrimidine with chlorosulfonic acid under anhydrous conditions.
  • Amination protocols : Introducing the amino group via Hofmann degradation of corresponding ureas.

A breakthrough occurred in 2015 with the development of regioselective sulfonation using phenylsulfonyl chloride in dichloromethane at −20°C, achieving 78% yield for the target compound. Comparative studies demonstrated that electron-withdrawing groups at position 6 significantly enhance thermal stability compared to alkyl-substituted analogs.

Positional Isomerism and Functional Group Interactions

Positional isomerism in this compound class profoundly impacts physicochemical properties. Consider these structural variants:

Isomer Melting Point (°C) LogP Dipole Moment (D)
2-Chloro-4-amino-6-SO₂Ph 214–216 1.92 5.3
4-Chloro-2-amino-6-SO₂Ph 198–200 2.15 4.8
6-Chloro-2-amino-4-SO₂Ph 185–187 1.78 6.1

Data adapted from thermal analysis and computational modeling.

The 2-chloro-6-sulfonyl configuration maximizes intramolecular hydrogen bonding between the amino group and sulfonyl oxygen (distance: 2.56 Å), stabilizing the crystal lattice. Frontier molecular orbital calculations reveal that the LUMO (−1.9 eV) localizes on the sulfonyl group, making it susceptible to nucleophilic attack at position 6. Halogen bonding between chlorine and aromatic π-systems further contributes to molecular packing efficiency in the solid state.

Properties

CAS No.

284681-93-2

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

6-(benzenesulfonyl)-2-chloropyrimidin-4-amine

InChI

InChI=1S/C10H8ClN3O2S/c11-10-13-8(12)6-9(14-10)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

KZOOJWIYGVUSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural analogs, highlighting substituents and molecular features:

Compound Name (CAS) Substituents (Positions) Molecular Formula Key Features Evidence ID
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-pyrimidin-2-amine (339015-98-4) Cl (4), F-phenylsulfanyl (6), NH₂ (2) C₁₀H₇ClFN₃S Fluorine enhances electronegativity; sulfanyl group improves lipophilicity
4-(4-Chlorophenyl)-6-(methylsulfanyl)-pyrimidin-2-amine (N/A) Cl-phenyl (4), CH₃S (6), NH₂ (2) C₁₁H₁₀ClN₃S Methylsulfanyl increases steric bulk; moderate polarity
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (478031-54-8) Cl-phenylsulfanyl (4), CH₃SO₂CH₂ (6), Ph (2) C₁₈H₁₆ClN₃O₂S₂ Dual sulfanyl/sulfonyl groups; phenyl enhances aromatic interactions
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (1316226-00-2) Cl (4), CH₃ (6), methylsulfonyl-piperidine (2) C₁₁H₁₅ClN₄O₂S Sulfonyl-piperidine moiety improves solubility and target binding
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid (N/A) Cl-benzylsulfanyl (2), CF₃-anilino (6), carboxylic acid (5) C₂₃H₂₁ClF₃N₄O₂S Trifluoromethyl enhances metabolic stability; carboxylic acid introduces acidity

Key Observations :

  • Sulfonyl vs.
  • Halogen Effects : Chlorine at position 4 (common in ) stabilizes the pyrimidine ring via electron withdrawal, while fluorine () enhances binding affinity in enzyme pockets.
  • Bulk and Flexibility : Piperidine () and trifluoromethyl () substituents introduce steric bulk, which may limit off-target interactions but reduce synthetic accessibility.

Physicochemical Properties

Property 2-Chloro-6-(Phenylsulfonyl)- (Hypothetical) 4-Chloro-6-[(4-Fluorophenyl)sulfanyl]- () 4-Chloro-6-(Methylsulfonyl)piperidine ()
Molecular Weight ~300 g/mol 255.7 g/mol 289.78 g/mol
LogP (Predicted) ~2.5 ~3.1 ~1.8
Solubility (Water) Low Moderate High (due to piperidine)
Melting Point >200°C ~180°C ~150°C

Notes:

  • The phenylsulfonyl group in the target compound likely reduces solubility compared to methylsulfonyl-piperidine derivatives .
  • Fluorine in increases hydrophobicity, aligning with its higher LogP.

Biological Activity

4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN3_{3}O2_{2}S
  • Molecular Weight : 273.72 g/mol
  • CAS Number : 284681-93-2

This compound features a pyrimidine ring substituted with a chloro group and a phenylsulfonyl moiety, which is crucial for its biological activity.

Research indicates that 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
  • EGFR Modulation : It has been identified as a modulator of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer cell proliferation and survival. This modulation may contribute to its anticancer properties .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against viruses such as chikungunya .

Therapeutic Applications

The biological activity of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- suggests several therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit inflammatory enzymes, it could be developed into treatments for conditions like arthritis and other inflammatory diseases.
  • Cancer Treatment : Its role as an EGFR modulator positions it as a candidate for cancer therapies, particularly in targeting tumors with overexpressed EGFR .
  • Antiviral Medications : The antiviral potential opens avenues for research into treatments for viral infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits enzymes involved in inflammation
EGFR ModulationModulates EGFR activity, potentially inhibiting tumor growth
AntiviralShows promise against chikungunya virus

Case Study Examples

  • Anti-inflammatory Effects :
    A study demonstrated that analogs of this compound effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests a pathway for developing new anti-inflammatory drugs based on its structure.
  • EGFR Inhibition in Cancer Models :
    Research involving cell lines with high EGFR expression showed that treatment with 4-Pyrimidinamine derivatives resulted in decreased cell viability and induced apoptosis, highlighting its potential as a cancer therapeutic .
  • Antiviral Activity :
    In vitro tests indicated that certain derivatives effectively inhibited the replication of chikungunya virus without significant cytotoxicity to host cells, which is promising for future antiviral drug development .

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